N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the carboxamide group and the dioxidotetrahydrothiophenyl moiety. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl moiety.
Substitution: The benzofuran ring and the carboxamide group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzofuran ring or the carboxamide group.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for the treatment of various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The dioxidotetrahydrothiophenyl moiety may also play a role in the compound’s mechanism of action by influencing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide include other benzofuran derivatives with different substituents on the benzofuran ring or the carboxamide group. Examples include:
- N-(4-ethylbenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups which contribute to its biological activity:
- Molecular Formula : C23H29NO4S
- Molecular Weight : 415.55 g/mol
- Structural Features :
- A tetrahydrothiophene ring with a dioxido group.
- An ethylbenzyl group.
- A benzofuran carboxamide moiety.
These structural components suggest potential interactions with various biological targets, including enzymes and receptors, which could modulate different biological pathways.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The presence of the dioxido group may enhance the compound's ability to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The benzamide moiety suggests potential interactions with neurotransmitter receptors, which could influence signaling pathways related to pain and inflammation.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., A549, HCC827) demonstrated that these compounds can inhibit cell proliferation effectively. The IC50 values were notably lower in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures, indicating a potential for further optimization in drug development .
Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
---|---|---|
A549 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
HCC827 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
Antibacterial Activity
In addition to its antitumor properties, preliminary data suggest that this compound may also possess antibacterial activity against common pathogens such as E. coli and S. aureus. This dual action enhances its potential as a therapeutic agent in treating infections alongside cancer .
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds with similar structural features:
- Study on Benzimidazole Derivatives : Compounds derived from benzimidazole exhibited significant antitumor activity across various cell lines, highlighting the relevance of structural modifications in enhancing biological efficacy .
- Comparative Analysis : Research comparing the target compound with other benzamide derivatives revealed that the unique combination of the tetrahydrothiophene structure and the ethylbenzyl group significantly enhanced solubility and membrane permeability, which are critical for drug delivery .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-3,5-dimethyl-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4S/c1-4-18-6-8-19(9-7-18)14-25(20-11-12-30(27,28)15-20)24(26)23-17(3)21-13-16(2)5-10-22(21)29-23/h5-10,13,20H,4,11-12,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWVBTKQWSXASU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(O3)C=CC(=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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